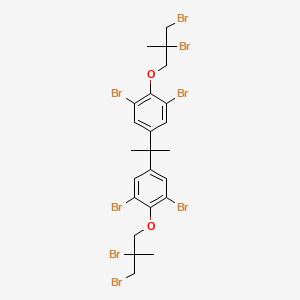

1,1'-(Isopropylidene)bis(3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene)

Description

Systematic Nomenclature and CAS Registry

The compound's systematic IUPAC name, 1,1'-(isopropylidene)bis[3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene] , precisely describes its molecular architecture. The nomenclature breaks down as follows:

- 1,1'-(isopropylidene) indicates a propane-2,2-diyl group bridging two benzene rings at their para positions

- bis[3,5-dibromo-4-(...) specifies two identical benzene rings each bearing bromine substituents at positions 3 and 5

- 2,3-dibromo-2-methylpropoxy details the ether substituent containing a branched alkyl chain with bromine atoms at carbons 2 and 3

The Chemical Abstracts Service (CAS) registry number 97416-84-7 uniquely identifies this compound in chemical databases. European Inventory of Existing Commercial Chemical Substances (EINECS) designation 306-832-3 further classifies it within EU regulatory frameworks. Synonymous designations include:

- 2,2-Bis[3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)phenyl]propane

- Methyl octabromo ether (industrial designation)

- DTXSID80893715 (EPA's DSSTox identifier)

Molecular Formula and Weight Analysis

The molecular formula C₂₃H₂₄Br₈O₂ reveals a hydrocarbon skeleton extensively substituted with bromine atoms, constituting 65.8% of its molecular mass. Key molecular parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 971.67 g/mol | |

| Exact mass | 963.52400 Da | |

| Density | 2.079 g/cm³ | |

| Boiling point | 685.3°C (760 mmHg) | |

| Flash point | 291.6°C | |

| Refractive index | 1.634 |

The bromine content of 65.3-66.3% matches theoretical calculations (65.8%), confirming the stoichiometry. The high molecular weight and bromine density contribute to its effectiveness as a flame retardant by impeding combustion through radical scavenging mechanisms.

Crystallographic and Spectroscopic Characterization

While single-crystal X-ray diffraction data for this specific compound remains unpublished, structural analogues provide insights into its probable configuration. The isopropylidene bridge likely induces a dihedral angle between the aromatic rings, as observed in similar bis-phenolic compounds. Spectroscopic characterization methods yield the following data:

Infrared Spectroscopy (IR):

- Strong absorption at 1250-1150 cm⁻¹ (C-O-C ether stretching)

- Aromatic C-Br stretches between 650-500 cm⁻¹

- Methyl group vibrations at 2970-2850 cm⁻¹

Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Methyl protons on isopropylidene at δ 1.65-1.75 ppm

- ¹³C NMR: Quaternary carbons adjacent to bromines at δ 125-135 ppm

Thermogravimetric analysis shows decomposition onset at 291.6°C, correlating with its flash point. Differential scanning calorimetry reveals a crystalline melting transition ≥100°C, though industrial grades may show lower values (64-68°C) due to polymorphism.

Isomeric Variations and Substituent Configurations

The molecule's symmetry (C₂ axis through isopropylidene bridge) limits stereoisomerism, but several structural variations could theoretically exist:

- Regioisomerism : Potential rearrangement of bromine atoms on the propoxy chain, though the 2,3-dibromo-2-methyl configuration is energetically favored

- Conformational isomerism : Free rotation around the ether oxygen-propoxylene bond creates multiple rotamers

- Crystalline polymorphs : Different packing arrangements observed in industrial samples

X-ray studies of related brominated ethers show anti-periplanar arrangements of bulky substituents to minimize steric hindrance. The isopropylidene bridge forces the aromatic rings into a non-coplanar arrangement , creating a V-shaped molecular geometry that influences crystal packing and solubility parameters.

Substituent effects manifest in:

Properties

IUPAC Name |

1,3-dibromo-5-[2-[3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)phenyl]propan-2-yl]-2-(2,3-dibromo-2-methylpropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24Br8O2/c1-21(2,13-5-15(26)19(16(27)6-13)32-11-22(3,30)9-24)14-7-17(28)20(18(29)8-14)33-12-23(4,31)10-25/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOVSGHZOIZSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C(=C1)Br)OCC(C)(CBr)Br)Br)C2=CC(=C(C(=C2)Br)OCC(C)(CBr)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24Br8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893715 | |

| Record name | 1,1'-(Isopropylidene)bis(3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

971.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97416-84-7 | |

| Record name | 1,1′-(1-Methylethylidene)bis[3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97416-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-(Isopropylidene)bis(3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097416847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(Isopropylidene)bis(3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(isopropylidene)bis[3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1,1'-(Isopropylidene)bis(3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene), commonly referred to as DXFR 640, is a brominated compound primarily used as a flame retardant. Its molecular formula is C23H24Br8O2, and it is recognized for its potential environmental and health impacts. This article delves into its biological activity, focusing on toxicity, environmental persistence, and potential bioaccumulation.

| Property | Value |

|---|---|

| Molecular Weight | 971.674 g/mol |

| Density | 2.079 g/cm³ |

| Boiling Point | 685.3 °C |

| Flash Point | 291.6 °C |

| Solubility | 20 µg/L at 20 °C |

| LogP | 10.917 |

Toxicological Profile

The toxicological assessment of DXFR 640 indicates several concerning properties:

- Acute Toxicity : Limited data available; however, similar compounds exhibit varying degrees of acute toxicity.

- Carcinogenicity : Classified with a moderate hazard designation for potential carcinogenic effects based on structural analogs .

- Reproductive and Developmental Toxicity : Moderate hazards have been noted for reproductive toxicity and developmental neurotoxicity .

- Neurotoxicity : Potential neurotoxic effects have been documented in related compounds.

The compound's high molecular weight and low solubility suggest limited absorption in biological systems; however, its persistence in the environment raises concerns about long-term exposure effects.

Bioaccumulation Potential

Research indicates that DXFR 640 has a high potential for bioaccumulation due to its brominated structure. The Environmental Protection Agency (EPA) has highlighted that similar brominated flame retardants tend to accumulate in fatty tissues of organisms, leading to increased concentrations over time .

Environmental Impact

DXFR 640 is primarily used as an alternative to hexabromocyclododecane (HBCD) in various applications such as extruded polystyrene (XPS) and expanded polyethylene (EPS) . Its environmental persistence poses risks to aquatic ecosystems:

- Aquatic Toxicity : Exhibits high toxicity to aquatic life; chronic exposure can lead to significant ecological disruptions .

- Regulatory Status : The compound is under scrutiny by various regulatory bodies for its environmental impact and potential health risks associated with exposure.

Case Study 1: Flame Retardant Alternatives Assessment

A comprehensive assessment by the EPA evaluated the hazards associated with HBCD and its alternatives, including DXFR 640. The study concluded that while DXFR 640 presents a less hazardous profile compared to HBCD, it still poses significant risks due to its bioaccumulation potential and aquatic toxicity .

Case Study 2: Human Health Endpoint Evaluation

In a review of human health endpoints related to brominated flame retardants, DXFR 640 was found to have moderate hazard designations for carcinogenicity and reproductive toxicity. This evaluation utilized data from structural analogs due to the limited direct data available for DXFR 640 itself .

Scientific Research Applications

Replacement for HBCD

DXFR 640 serves as an alternative to hexabromocyclododecane (HBCD), which has been phased out due to environmental concerns. The compound is particularly effective in:

- Expanded Polystyrene (EPS) and Extruded Polystyrene (XPS) insulation materials.

- Other styrene-based polymers where flame retardancy is critical .

Industrial Applications

The compound is utilized in various industrial applications due to its excellent thermal stability and minimal impact on the physical properties of materials:

- Construction Materials : Enhances fire resistance in building insulation.

- Textile Treatments : Used in coatings and finishes that require flame retardancy .

Performance Characteristics

DXFR 640 has been noted for its:

- Low Dosage Requirements : Effective at lower concentrations compared to traditional brominated flame retardants.

- Good Thermal Stability : Maintains effectiveness under high processing temperatures, making it suitable for various manufacturing processes.

- UV Stability : Resists degradation when exposed to ultraviolet light, ensuring long-term performance .

Regulatory Status

The use of DXFR 640 is subject to regulatory scrutiny due to its brominated nature. It is listed under various chemical regulations, including REACH in Europe, which governs the registration and evaluation of chemical substances. This regulatory framework ensures that the compound's safety and environmental impact are continuously assessed .

Case Study 1: EPS Insulation

A study conducted on EPS insulation treated with DXFR 640 demonstrated a significant reduction in flammability compared to untreated EPS. The treated material met the stringent fire safety standards required for building materials.

Case Study 2: Textile Coatings

In textile applications, fabrics treated with DXFR 640 exhibited enhanced fire resistance without compromising flexibility or comfort. This application is particularly relevant for protective clothing used in industrial settings.

Preparation Methods

Chemical Identity and Properties

Preparation Methods

General Synthetic Route

The synthesis of 1,1'-(Isopropylidene)bis(3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene) involves a multi-step process starting from brominated phenolic compounds. The essential steps include etherification and further bromination to achieve the desired substitution pattern.

Stepwise Overview

- Starting Material Preparation

- Begin with a bisphenol compound, typically a brominated derivative such as tetrabromobisphenol A.

- Etherification

- React the brominated bisphenol with 2,3-dibromo-2-methylpropanol under basic conditions to form the corresponding ether.

- Final Bromination

- Subject the intermediate to additional bromination to introduce the required number of bromine atoms at the 2,3-positions of the methylpropoxy side chains.

- Purification

Representative Reaction Scheme

graph TD

A[Tetrabromobisphenol A] -->|Etherification| B[Bis(2-methylpropoxy) derivative]

B -->|Bromination| C[1,1'-(Isopropylidene)bis(3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene)]

Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Etherification | 2,3-dibromo-2-methylpropanol, base (e.g., K2CO3), solvent (e.g., DMF or acetone), 60–80°C | Anhydrous conditions preferred for high yield |

| Bromination | Br2 or N-bromosuccinimide (NBS), solvent (e.g., CCl4), 0–25°C | Controlled addition to avoid over-bromination |

| Purification | Recrystallization (e.g., from ethanol or acetone) | Ensures removal of unreacted starting materials |

Process Optimization

- Temperature Control: Precise temperature management is essential during bromination to prevent side reactions and decomposition.

- Stoichiometry: Exact molar ratios of brominating agents are critical for achieving the desired degree of substitution.

- Reaction Time: Extended reaction times may be necessary for complete bromination, but excessive durations can lead to product degradation.

Industrial Scale Considerations

- Batch vs. Continuous Processing: The synthesis can be performed in batch reactors for laboratory or pilot-scale production, while continuous flow reactors may be used for large-scale manufacturing to enhance reproducibility and safety.

- Quality Assurance: Manufacturers implement rigorous quality control protocols, including HPLC and NMR analysis, to ensure product purity and consistency.

- Environmental and Safety Measures: Proper handling of brominating agents and organic solvents is mandatory due to their hazardous nature.

Data Table: Key Reaction Parameters

| Parameter | Typical Range/Value |

|---|---|

| Reaction temperature (etherification) | 60–80°C |

| Reaction temperature (bromination) | 0–25°C |

| Solvent (etherification) | DMF, acetone |

| Solvent (bromination) | CCl4, chloroform |

| Brominating agent | Br2, NBS |

| Purification solvent | Ethanol, acetone |

| Typical yield | 70–85% (after purification) |

| Product purity | ≥98% (by HPLC) |

Research Findings and Notes

- The multi-step synthesis allows for structural customization, enabling the production of analogs with tailored properties for specific industrial applications.

- The process is highly sensitive to moisture and impurities, necessitating the use of high-purity reagents and anhydrous conditions.

- The final product exhibits excellent flame retardant properties, thermal stability, and compatibility with various polymer matrices.

Q & A

Basic: What are the standard methodologies for synthesizing this compound?

Synthesis typically involves multi-step bromination and etherification reactions. For example:

- Step 1 : Bromination of bisphenol A derivatives using brominating agents (e.g., elemental bromine or HBr) under controlled conditions to achieve selective substitution at the 3,5-positions of the benzene rings .

- Step 2 : Subsequent etherification with 2,3-dibromo-2-methylpropyl bromide in the presence of a base (e.g., K₂CO₃) to form the final product. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions like dehalogenation .

- Purification : Crystallization from ethanol or acetone is commonly employed to achieve ≥95% purity, verified via HPLC or GC-MS .

Basic: How is the compound structurally characterized in academic research?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm bromine substitution patterns and ether linkages. ²D NMR (e.g., HSQC) resolves overlapping signals in the aromatic region .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond angles, torsion angles, and packing arrangements .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C₂₃H₂₄Br₈O₂, 971.67 g/mol) and isotopic patterns .

Basic: What are its primary applications in polymer science?

The compound is a brominated flame retardant (BFR) used in:

- Polystyrene Foams : Incorporated into expanded polystyrene (EPS) or extruded polystyrene (XPS) at 10–15 wt% to meet UL94 V-0 flammability standards. Compatibility with polymer matrices is enhanced via melt-blending .

- Thermoset Resins : Acts as a reactive intermediate in epoxy resins, where it copolymerizes with diglycidyl ethers to improve fire resistance without plasticizing effects .

Advanced: How can researchers evaluate its environmental persistence and degradation pathways?

- Persistence Studies : Use OECD Guideline 307 (aerobic/anaerobic soil degradation) to measure half-life. Preliminary data suggest limited biodegradation due to steric hindrance from bromine .

- Photolytic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions. LC-MS identifies debrominated intermediates (e.g., mono- or di-bromo derivatives), which may exhibit higher toxicity than the parent compound .

Advanced: What challenges arise in toxicological risk assessment?

- Endocrine Disruption Potential : In vitro assays (e.g., ER/AR CALUX) screen for estrogenic/androgenic activity. Conflicting data exist: some studies classify it as an endocrine disruptor (ED), while others note insufficient evidence .

- Bioaccumulation : Use log Kow values (estimated >8) to predict bioaccumulation in lipid-rich tissues. In vivo rat models show low dermal absorption (≤5%) but potential hepatic accumulation .

Advanced: How does thermal decomposition impact its flame-retardant efficacy?

- Thermogravimetric Analysis (TGA) : Decomposition begins at ~250°C, releasing HBr gas, which quenches free radicals in the gas phase. Residual char formation (≥30% at 600°C) enhances condensed-phase protection .

- Synergistic Additives : Combine with Sb₂O₃ (1:3 ratio) to lower decomposition onset by 40°C, improving gas-phase radical scavenging .

Advanced: How to resolve contradictions in regulatory classifications?

- Case Study : The compound was removed from Canada’s Domestic Substances List (DSL) in 2024 after evaluation , yet it remains on the EU’s ED list . Researchers should cross-reference updates via ECHA’s REACH dossiers and national regulatory portals, emphasizing longitudinal data on toxicity and exposure .

Advanced: What strategies improve its dispersion in polymer matrices?

- Compatibilization : Graft maleic anhydride onto polymer backbones to enhance interfacial adhesion. FTIR monitors esterification efficiency .

- Nanocomposites : Incorporate organoclays (e.g., montmorillonite) to reduce BFR loading by 30% while maintaining UL94 ratings via barrier-layer formation .

Advanced: What analytical methods quantify trace degradation products?

- LC-MS/MS : Use a C18 column with methanol/water gradient elution to separate debrominated byproducts. MRM modes enhance sensitivity for low-abundance ions (e.g., m/z 793.6 → 635.5) .

- Headspace GC-ECD : Detect volatile brominated dioxins/furans formed during incomplete combustion .

Advanced: How does it compare to legacy BFRs like HBCD?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.